molecular formula C6H7NO4S B15108465 Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 65618-23-7

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B15108465
CAS No.: 65618-23-7
M. Wt: 189.19 g/mol
InChI Key: FNXJXKDQSFXRQW-UHFFFAOYSA-N
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Description

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable compound for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with ethyl chloroformate. One common method is the Knoevenagel condensation reaction, where thiazolidine derivatives react with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Functionalized thiazolidine derivatives with various substituents.

Scientific Research Applications

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties. It is also studied for its potential use in treating neurological disorders and infections.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. The presence of sulfur and nitrogen atoms in the ring structure allows for strong interactions with biological molecules, enhancing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A similar compound with a five-membered ring containing sulfur and nitrogen, known for its antidiabetic properties.

    Thiazolidine-4-one: Another related compound with a similar ring structure, studied for its antimicrobial and anticancer activities.

    Thiazolidine-2-thione: A compound with a sulfur atom at the second position, known for its antioxidant and anti-inflammatory properties.

Uniqueness

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination enhances its pharmacological properties and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities set it apart from other similar compounds.

Biological Activity

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (ETDC) is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields including antimicrobial, antifungal, antiviral, and anticancer therapies.

Synthesis of this compound

The synthesis of ETDC typically involves the reaction of L-cysteine with appropriate aldehydes under acidic or basic conditions. The resulting thiazolidine derivatives can be further modified to enhance their biological properties. The general synthesis pathway involves:

  • Formation of Thiazolidine Ring : L-cysteine reacts with aldehydes to form a thiazolidine structure.
  • Carboxylation : The introduction of carboxyl groups occurs through the use of carboxylic acids or their derivatives.
  • Esterification : Ethanol is often used to produce the ethyl ester form of the compound.

Antimicrobial Activity

ETDC and its derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that:

  • Gram-positive Bacteria : ETDC has demonstrated activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values around 31.25 µg/ml .
  • Gram-negative Bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Research indicates that ETDC possesses antifungal properties, particularly against Candida albicans. The compound's effectiveness is highlighted by an IC50 value ranging from 2.3 to 3.01 µM, indicating potent inhibition of fungal growth .

CompoundTarget OrganismIC50 (µM)
This compoundC. albicans2.3 - 3.01
TZD DerivativeC. albicans0.2 - 0.5

Antiviral Activity

Preliminary studies suggest that thiazolidine derivatives may serve as potential antiviral agents against avian influenza virus (AIV) and infectious bronchitis virus (IBV). ETDC exhibited promising results in inhibiting viral replication in vitro .

Anticancer Potential

ETDC has shown antiproliferative effects on various cancer cell lines including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma). The compound demonstrated an IC50 value of 9.6 μM against CEM cells and inhibited cancer cell invasion in ECM models .

The anticancer activity of ETDC is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disrupts the normal cell cycle progression, leading to decreased proliferation.
  • Inhibition of Angiogenesis : Reduces blood vessel formation that is essential for tumor growth.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated various thiazolidine derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi, confirming the efficacy of ETDC against multiple strains .
  • Antiviral Study : In vitro tests showed that ETDC could inhibit AIV and IBV infections effectively, suggesting its potential use in veterinary medicine .
  • Cancer Research : A recent study indicated that ETDC significantly inhibited the growth of HepG2 cells by inducing apoptosis and reducing cell viability at low concentrations .

Properties

CAS No.

65618-23-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C6H7NO4S/c1-2-11-5(9)7-4(8)3-12-6(7)10/h2-3H2,1H3

InChI Key

FNXJXKDQSFXRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CSC1=O

Origin of Product

United States

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